thiophene-2-sulfonamide
Overview
Description
Thiophene sulfonamide is a compound that combines the structural features of thiophene and sulfonamide. Thiophene is a five-membered aromatic ring containing one sulfur atom, while sulfonamide is a functional group characterized by the presence of a sulfonyl group attached to an amine. Thiophene sulfonamides are known for their significant biological activities and are widely studied for their potential therapeutic applications, particularly as inhibitors of carbonic anhydrase enzymes .
Mechanism of Action
Mode of Action
Thiophene-2-sulfonamide acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes, preventing them from catalyzing the reversible hydration of carbon dioxide . The compound exhibits noncompetitive inhibitory properties, meaning it binds to a site other than the active site of the enzymes . The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition .
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects several biochemical pathways. These enzymes play a role in various physiological processes, including respiration, bone resorption, and the formation of aqueous humor in the eye . By inhibiting these enzymes, this compound can potentially influence these processes.
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of carbonic anhydrases by this compound can lead to a decrease in the production of bicarbonate ions and protons, which can affect pH balance and fluid regulation in the body . This can potentially lead to therapeutic effects in conditions such as glaucoma, epilepsy, and altitude sickness .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its ability to bind to carbonic anhydrases . Additionally, the presence of other substances that bind to carbonic anhydrases could affect the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Thiophene-2-sulfonamide has been shown to interact with carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II), which are isolated from human erythrocytes . The compound exhibits potent inhibitory effects on both isoenzymes at very small concentrations .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on carbonic anhydrase isoenzymes. These enzymes play crucial roles in various cellular processes, including pH regulation and electrolyte balance . By inhibiting these enzymes, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with carbonic anhydrase isoenzymes. The compound inhibits these enzymes by interacting out of the catalytic active site . The sulfonamide and thiophene moieties of the compound play a significant role in the inhibition of the enzymes .
Dosage Effects in Animal Models
Information on the effects of this compound at different dosages in animal models is currently limited. Sulfonamides, a class of drugs to which this compound belongs, are generally administered every 6 to 24 hours to control systemic infections due to susceptible bacteria in most species .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. As a sulfonamide, it is likely to interact with enzymes or cofactors in the body, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene sulfonamides can be synthesized through various methods. One common approach involves the direct synthesis from thiols and amines via oxidative coupling. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly . Another method involves the sulfonation of thiophene using concentrated sulfuric acid to produce thiophene-2-sulfonic acid, which can then be converted to thiophene sulfonamide .
Industrial Production Methods: Industrial production of thiophene sulfonamides often involves large-scale oxidative coupling reactions. The use of readily available low-cost commodity chemicals such as thiols and amines makes this method economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Thiophene sulfonamides undergo various chemical reactions, including:
Oxidation: Thiophene sulfonamides can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert sulfonamides to sulfenamides or sulfinamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed
Major Products Formed:
Oxidation: Thiophene sulfonic acids.
Reduction: Thiophene sulfenamides and sulfinamides.
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Thiophene sulfonamides have a wide range of scientific research applications:
Chemistry: They are used as building blocks in the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
- Benzenesulfonamides
- Pyridinesulfonamides
- Thiophene carboxamides
- Thiophene sulfonic acids
Properties
IUPAC Name |
thiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFDYVNEGTXQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212801 | |
Record name | 2-Thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-87-3 | |
Record name | 2-Thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6339-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-THIOPHENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6Q26TS6AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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